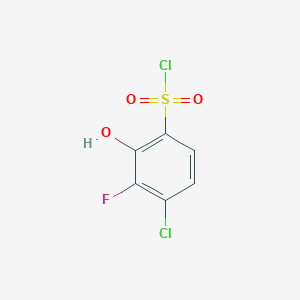

4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H3Cl2FO3S |

|---|---|

Molecular Weight |

245.05 g/mol |

IUPAC Name |

4-chloro-3-fluoro-2-hydroxybenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(13(8,11)12)6(10)5(3)9/h1-2,10H |

InChI Key |

VTZJOPXDRGUZJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation Route

The most common approach to synthesizing aryl sulfonyl chlorides involves direct chlorosulfonation of the corresponding aromatic compound. For 4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride, this typically begins with 4-chloro-3-fluorophenol as the starting material.

The reaction generally proceeds through treatment with chlorosulfonic acid (ClSO₃H) under controlled temperature conditions. The hydroxyl group on the aromatic ring directs the sulfonation predominantly to the ortho position, yielding the desired product after appropriate workup procedures.

Oxidative Chlorination Route

An alternative approach involves the oxidative chlorination of the corresponding thiophenol derivative. This method typically requires:

- Preparation of 4-chloro-3-fluoro-2-hydroxythiophenol

- Oxidative chlorination using reagents such as chlorine gas or thionyl chloride in the presence of a suitable catalyst

This route generally provides good yields but requires careful handling of the thiol intermediates due to their odor and potential toxicity.

Detailed Synthesis Protocols

Direct Chlorosulfonation Method

- 4-Chloro-3-fluorophenol

- Chlorosulfonic acid (ClSO₃H)

- Dichloromethane (DCM)

- Thionyl chloride (SOCl₂)

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-chloro-3-fluorophenol (1 equivalent) in dichloromethane (10 volumes) under inert gas atmosphere.

- Cool the reaction mixture to -5°C to 0°C.

- Slowly add chlorosulfonic acid (1.2-1.5 equivalents) dropwise while maintaining the temperature below 5°C.

- After complete addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

- Monitor the reaction progress by thin-layer chromatography.

- Upon completion, carefully pour the reaction mixture onto crushed ice.

- Extract the organic layer, wash with cold water, and dry over anhydrous sodium sulfate.

- Filter and concentrate under reduced pressure to obtain the crude product.

- Purify by recrystallization from an appropriate solvent system.

Diazotization-Sulfonation-Chlorination Sequence

This multi-step approach begins with a suitable aniline derivative and proceeds through diazotization, sulfonation, and finally chlorination to yield the target compound.

Step 1: Preparation of diazonium salt

- Dissolve 4-chloro-3-fluoro-2-hydroxyaniline in aqueous acid (typically HCl) at 0-5°C.

- Add sodium nitrite solution dropwise to form the diazonium salt.

Step 2: Sulfonation

- Treat the diazonium salt solution with sodium sulfite (Na₂SO₃) to generate the corresponding sulfonic acid.

- Isolate the sulfonic acid sodium salt by precipitation or extraction.

Step 3: Conversion to sulfonyl chloride

- React the sulfonic acid salt with thionyl chloride (SOCl₂) in an appropriate solvent.

- Work up the reaction mixture and purify to obtain the final product.

Sodium Sulfide Coupling Method

Based on patent literature, a potential route could involve:

- Preparation of a suitable halogenated precursor

- Coupling with sodium sulfide (Na₂S)

- Oxidative chlorination to obtain the sulfonyl chloride functionality

This approach would be particularly useful for large-scale production due to the availability and cost-effectiveness of the reagents involved.

Optimization Parameters

Temperature Control

Temperature control is critical during the chlorosulfonation process:

- Too high temperatures (>10°C) during chlorosulfonic acid addition can lead to side reactions and reduced yields

- Optimal reaction temperatures for the sulfonation step typically range from -5°C to 5°C initially, followed by warming to room temperature

- The chlorination step with thionyl chloride generally requires moderate heating (40-60°C)

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Dichloromethane | Good solubility, easy workup | Environmental concerns |

| 1,2-Dichloroethane | Higher boiling point, suitable for higher temperatures | Toxicity issues |

| Acetic acid | Good for sulfonation reactions | Potential side reactions with hydroxyl group |

| Heptane | Environmentally friendlier | Limited solubility of reagents |

Reaction Time and Concentration

Reaction time and concentration must be carefully optimized:

- Extended reaction times may lead to formation of disulfonated byproducts

- Higher concentrations can increase reaction rates but may lead to exothermic runaway reactions

- Dilute conditions generally provide better selectivity but at the cost of process efficiency

Purification Techniques

Recrystallization

Recrystallization from appropriate solvent systems is the most common purification method:

- Methanol/water mixtures

- Heptane or hexane

- Ethyl acetate

Column Chromatography

For analytical purposes or small-scale preparations, column chromatography can be employed:

- Silica gel as stationary phase

- Gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures

Washing Procedures

Effective washing procedures are essential for removing impurities:

- Washing with cold water to remove inorganic salts

- Washing with dilute sodium sulfite solution to remove excess chlorinating agents

- Final washing with water followed by brine

- Drying over anhydrous sodium sulfate or magnesium sulfate

Analytical Characterization

Spectroscopic Analysis

The synthesized this compound can be characterized by:

- ¹H NMR spectroscopy showing characteristic aromatic proton signals

- ¹³C NMR spectroscopy confirming carbon framework

- ¹⁹F NMR spectroscopy for fluorine substitution confirmation

- IR spectroscopy showing characteristic S=O stretching bands (typically 1350-1150 cm⁻¹)

- Mass spectrometry showing molecular ion peak and fragmentation pattern

Purity Assessment

Purity can be assessed through:

- HPLC analysis using appropriate columns and detection methods

- Melting point determination

- Elemental analysis for C, H, S, Cl, and F content

Industrial Scale Considerations

Environmental Considerations

Environmental aspects of the synthesis include:

- Wastewater treatment to neutralize acidic effluents

- Scrubbing systems for capturing gaseous emissions

- Solvent recovery and recycling

- Proper disposal of solid wastes

Process Economics

The economic viability of the synthesis depends on:

- Cost of starting materials and reagents

- Energy requirements for heating/cooling

- Waste treatment costs

- Yield and purity of the final product

- Equipment utilization and maintenance

Applications and Derivatives

This compound serves as a versatile intermediate for:

- Synthesis of sulfonamide-based pharmaceuticals

- Preparation of sulfonate esters

- Development of agricultural chemicals

- Production of specialty polymers and materials

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst like FeCl3.

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are used under basic conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives.

Nucleophilic Substitution: Sulfonamide or sulfonate esters.

Scientific Research Applications

4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.

Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . This reactivity is exploited in modifying biological molecules and synthesizing complex organic compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride to other sulfonyl chloride derivatives allow for comparative analysis of reactivity, stability, and applications. Below is a detailed comparison with three analogous compounds:

Table 1: Structural and Functional Comparison

*Hypothetical calculation based on elemental composition.

Key Findings:

Reactivity Differences: The hydroxy group in the target compound increases acidity (pKa ~8–10 for phenolic -OH), enabling deprotonation for further functionalization, a feature absent in ether- or amide-containing analogs . Electrophilicity: The sulfonyl chloride group in all compounds reacts with amines to form sulfonamides. However, steric hindrance from bulky substituents (e.g., ethylhexanamido in ) slows reaction kinetics compared to the target compound’s less hindered structure.

Thermal Stability :

- Compounds with electron-withdrawing groups (e.g., -CN in ) exhibit higher thermal stability due to reduced electron density on the aromatic ring. The target compound’s -OH group may lower stability under acidic conditions via self-condensation .

Solubility :

- The target compound’s polar -OH group enhances solubility in polar solvents (e.g., DMSO, acetone) compared to the lipophilic ethylhexanamido derivative .

Synthetic Utility: The cyano group in allows for click chemistry or nitrile-to-amine conversions, whereas the target compound’s -OH group is amenable to etherification or esterification.

Table 2: Reactivity and Application Comparison

Biological Activity

4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles diverse research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

- Molecular Formula : C6H4ClFNO2S

- CAS Number : 91170-93-3

- Structure : The compound features a sulfonyl chloride group attached to a chlorofluorophenol structure, which is significant for its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of various sulfonyl chlorides, including this compound. The compound was tested against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 7.23 µg/mL | 26 |

| Escherichia coli | 11.7 µg/mL | 20 |

| Candida albicans | 6.24 µg/mL | 21 |

| Acinetobacter baumannii | 6.25 µg/mL | 22 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer activity of sulfonyl chlorides. A study demonstrated that related compounds could induce apoptosis in various cancer cell lines by targeting specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study involving human bladder cancer cell lines (T24T, UMUC3) showed that treatment with sulfonyl chloride derivatives resulted in significant apoptosis through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). This effect was mediated by the inhibition of transcription factors such as Sp1, which are crucial for cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- Apoptosis Induction : By modulating apoptotic pathways, it can promote cancer cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to both antimicrobial and anticancer effects.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride, and how are competing side reactions controlled?

- Methodology : The synthesis typically starts with 4-chloro-3-fluoro-2-hydroxybenzene as the precursor. Sulfonylation is achieved using chlorosulfonic acid (HSO₃Cl) under anhydrous conditions at 0–5°C to minimize hydrolysis of the sulfonyl chloride group. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs sulfonylation to the para position (position 1). Excess HSO₃Cl (1.5–2 equivalents) ensures complete conversion, while controlled addition prevents exothermic side reactions. Post-reaction, the product is quenched in ice-water and extracted with dichloromethane. Purification via recrystallization (e.g., using hexane/ethyl acetate) yields the target compound in ~65–75% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodology :

- ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet at δ 10.5–11.5 ppm (exchangeable with D₂O). Fluorine substituents cause splitting in adjacent protons (e.g., C-3 fluorine splits C-2 and C-4 protons).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine at position 3.

- IR : Strong bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride group.

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 240.5 (C₆H₃Cl₂FO₃S) with fragments corresponding to Cl⁻ (35/37 isotopic split) and SO₂Cl loss .

Q. What storage conditions are recommended to prevent hydrolysis of the sulfonyl chloride group?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in airtight, amber glass vials. Desiccants like molecular sieves (3Å) or P₂O₅ are essential to absorb moisture. Avoid prolonged exposure to solvents containing hydroxyl groups (e.g., ethanol) .

Advanced Research Questions

Q. How do multiple electron-withdrawing substituents (Cl, F, OH) influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodology : The sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of Cl, F, and OH substituents. However, steric hindrance from the hydroxyl group (position 2) can slow reactions with bulky nucleophiles (e.g., tertiary amines). To enhance reactivity:

- Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.

- Activate the nucleophile with bases (e.g., Et₃N) to deprotonate amines or alcohols.

- Monitor reaction progress via TLC (silica, eluent: 7:3 hexane/EtAc) to detect intermediates like sulfonamides .

Q. How can competing decomposition pathways (e.g., hydrolysis, elimination) be minimized during cross-coupling reactions with this sulfonyl chloride?

- Methodology :

- Hydrolysis Control : Conduct reactions under anhydrous conditions using rigorously dried solvents (e.g., distilled THF over Na/benzophenone).

- Temperature Optimization : Maintain reactions at –10°C to suppress elimination (e.g., SO₂Cl loss) while allowing nucleophilic attack.

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings, as it tolerates sulfonyl chloride groups without side oxidation.

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect SO₂Cl decomposition (peaks at 1140–1160 cm⁻¹) .

Q. How can regioselectivity challenges be addressed when sulfonating peptides with multiple nucleophilic sites (e.g., amines, thiols)?

- Methodology :

- Protecting Groups : Temporarily block primary amines with tert-butoxycarbonyl (Boc) or thiols with trityl groups.

- pH Control : Conduct reactions at pH 7–8 (buffered with HEPES) to favor amine reactivity over thiols.

- Solvent Polarity : Use DMSO to enhance sulfonyl chloride solubility and direct attack to less sterically hindered amines.

- Post-Reaction Analysis : Confirm regioselectivity via LC-MS/MS, identifying sulfonated residues by mass shifts (+136 Da for sulfonamide formation) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between calculated and observed NMR chemical shifts for this compound?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model expected shifts. Compare with experimental data (e.g., ¹³C shifts for C-1 sulfonyl group: calculated ~125 ppm vs. observed 128–130 ppm).

- Solvent Effects : Account for DMSO-d₆’s deshielding effect on hydroxyl protons.

- Impurity Identification : Perform HSQC or COSY to detect signals from byproducts (e.g., hydrolyzed sulfonic acid at δ 4.5–5.0 ppm in ¹H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.